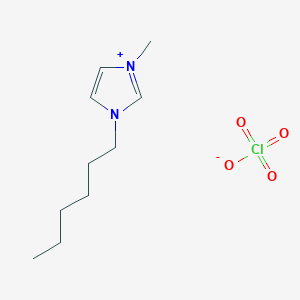
3-Bromo-6-fluoro-2-methoxybenzenemethanol
Descripción general
Descripción
“3-Bromo-6-fluoro-2-methoxybenzenemethanol”, also known as BFMM or BFMB, is an organic compound with the molecular formula C8H8BrFO2 . It has a molecular weight of 235.05 . The IUPAC name for this compound is (3-bromo-6-fluoro-2-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Derivatives for Receptor Antagonists : 3-Bromo-6-fluoro-2-methoxybenzenemethanol is involved in the synthesis of derivatives that act as receptor antagonists, particularly for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. An example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent antagonist (Hirokawa et al., 2000).
Development of Sterically Protected Groups in Chemistry : The compound plays a role in the development of sterically hindered bromobenzenes, such as 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, which are used to stabilize low-coordinate phosphorus compounds and in cyclization reactions (Yoshifuji et al., 1993).
Radiotracer Synthesis for PET Imaging : It is utilized in synthesizing radiotracers like 6-Fluoro-PBR28 for PET imaging, specifically targeting the TSPO 18 kDa ligand. This process involves fluorination and has applications in neuroinflammation studies (Damont et al., 2011).
Stereochemistry Studies in Organic Synthesis : The compound is important in studying the stereochemistry of elimination reactions in organic synthesis, providing insights into syn-type and anti-elimination processes (Sugita et al., 1979).
Application in Lithium-Ion Battery Technology : this compound-related compounds like 4-bromo-2-fluoromethoxybenzene have been studied as bi-functional electrolyte additives in lithium-ion batteries. They enhance thermal stability and provide overcharge protection (Zhang Qian-y, 2014).
Fluorine Chemistry and Cobalt-catalyzed Reactions : The compound aids in understanding the chemoselectivity of cobalt-catalyzed reactions, particularly in the synthesis of various fluorobenzoic acid derivatives from bromo,fluoro- and chloro,fluorobenzenes (Boyarskiy et al., 2010).
Safety and Hazards
The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
(3-bromo-6-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNKCCAFFQLVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CO)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30800939 | |
| Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30800939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648439-20-7 | |
| Record name | 3-Bromo-6-fluoro-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648439-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30800939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)



![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

